Uranyl Acetate, Dihydrate, Reagent

Transmission Electron Microscopy Negative Staining Single Particle Analysis

Procurement that matters. Uranyl acetate dihydrate (CAS 6159-44-0) is the irreplaceable negative- and positive-stain contrast agent for TEM, proven over 70 years. Its unique amphoteric speciation—staining both acidic and basic residues simultaneously—delivers unmatched contrast uniformity on complex biological specimens. With a 4–5 Å grain size, the smallest among nsTEM stains, it resolves fine structural detail that lanthanide alternatives cannot. ACS Reagent Grade certification (98.0–102.0% assay, ≤0.002% heavy metals, ≤0.001% iron) ensures artifact-free grids and diagnostic-grade reproducibility. For single-particle analysis, virus morphology, and CLEM, UA is the only verifiable choice. Request your quote today.

Molecular Formula C4H10O7U
Molecular Weight 408.15 g/mol
Cat. No. B15132382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUranyl Acetate, Dihydrate, Reagent
Molecular FormulaC4H10O7U
Molecular Weight408.15 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.O.O=[U]=O
InChIInChI=1S/2C2H4O2.H2O.2O.U/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);1H2;;;
InChIKeyIUNHZBCYYDNCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uranyl Acetate Dihydrate Reagent: Baseline Identity and Procurement-Relevant Characteristics for EM Laboratories


Uranyl acetate dihydrate (CAS 6159-44-0) is a water-soluble uranyl salt with molecular formula UO₂(CH₃COO)₂·2H₂O and molecular weight 424.15 g/mol. It serves as the gold-standard negative- and positive-staining contrast agent for transmission electron microscopy (TEM) of biological and organic specimens, a role maintained for nearly 70 years [1]. Commercial reagent-grade material is manufactured from depleted uranium and typically supplied as a yellow crystalline powder with ≥98% chemical purity conforming to ACS reagent specifications, which mandate limits for insoluble matter (≤0.01%), chloride (≤0.003%), sulfate (≤0.01%), heavy metals as Pb (≤0.002%), and iron (≤0.001%) [2][3]. Its high electron density (atomic number Z=92) provides exceptionally strong electron scattering, enabling room-temperature nanometer-resolution imaging without the need for cryo-equipment [1].

Why Generic In-Class Substitution of Uranyl Acetate Dihydrate Cannot Be Assumed for TEM Staining Workflows


Uranyl acetate (UA) and closely related uranyl salts such as uranyl nitrate or lanthanide acetates are not functionally interchangeable in TEM staining protocols, because the staining mechanism, resulting image quality, solution stability, and selectivity for biological functional groups diverge substantially between compounds. UA exists in aqueous solution as a weakly dissociated complex containing coexisting cationic, neutral, and anionic uranyl species; this speciation enables it to stain both negatively- and positively-charged amino acid side chains simultaneously, an amphoteric binding property that underpins its superior contrast uniformity on complex biological specimens [1]. In contrast, uranyl nitrate dissociates strongly and stains predominantly negative charges, altering the contrast pattern on the same specimen [1]. Commercial lanthanide-based alternatives (e.g., samarium or gadolinium triacetate) possess lower atomic numbers (62–64 vs. 92), resulting in intrinsically weaker electron scattering and a documented requirement for longer staining times to approach UA-comparable contrast [2]. Thus, even compounds sharing a uranyl core or heavy-metal acetate class produce measurably different image quality, resolution, and structural information content, making empirical head-to-head validation an unavoidable procurement prerequisite [3].

Quantitative Evidence Guide: Head-to-Head Performance Differentiation of Uranyl Acetate Dihydrate Reagent vs. Closest Comparators


Grain Size and Achievable Resolution: Uranyl Acetate vs. Commercial Alternative Stains

Uranyl acetate (UA) produces the smallest grain size (4–5 Å) among common negative stains, which is the fundamental physical limit governing the finest resolvable structural detail in nsTEM. This grain size is approximately 2- to 3-fold smaller than that reported for typical lanthanide-based alternatives such as samarium and gadolinium triacetate, which form coarser stain layers [1][2]. In a 2025 systematic head-to-head assessment across six specimen types (PMMA nanoplastics, POPC liposomes, influenza A virus, ferritin, pyruvate kinase amyloid fibrils, and human A549 cell sections), UA delivered benchmark contrast and resolution against which eight commercial alternatives were quantitatively rated; only a subset (UA-Zero, UranyLess) approached UA-level performance, and this was specimen-dependent [1]. The finest practical resolution achieved with UA on periodic protein crystals is 2 nm (20 Å), consistent with the grain-size limit [3].

Transmission Electron Microscopy Negative Staining Single Particle Analysis Resolution

Staining Mechanism Selectivity: Amphoteric Binding of Uranyl Acetate vs. Charge-Restricted Uranyl Nitrate

Uranyl acetate and uranyl nitrate, despite sharing the uranyl (UO₂²⁺) cation, display fundamentally different staining selectivity on identical biological substrates. Using reconstituted periodic-banded collagen fibrils as a model system and a computer-aided correlation of electron-optical data with amino acid sequence, Tzaphlidou et al. (1982) demonstrated that UA—by virtue of its weak dissociation and coexistence of cationic, neutral, and anionic uranyl-acetate complexes in aqueous solution—stains both negatively-charged (aspartate/glutamate) and positively-charged (lysine/arginine) amino acid side chains. In contrast, uranyl nitrate dissociates strongly, restricting uranyl ion uptake predominantly to negative charges, provided extraneous phosphate is removed by dialysis [1]. The commercial vendor technical note from SPI-Chem corroborates this mechanistic difference: uranyl nitrate solutions are more stable than UA solutions but are explicitly less efficient as a stain and react primarily with negatively charged groups in the absence of phosphate ions [2].

TEM Positive Staining Collagen Model System Uranyl Ion Speciation Stain Specificity

ACS Reagent Grade Purity Specification: Impurity Limits Differentiating Uranyl Acetate Dihydrate from Technical-Grade Material

Procurement of uranyl acetate dihydrate as an ACS Reagent Grade product (assay 98.0–102.0%) guarantees compliance with a defined set of impurity limits that are essential for artifact-free nsTEM imaging. The ACS monograph specifies maximum allowable concentrations for insoluble matter (≤0.01%), chloride (≤0.003%), sulfate (≤0.01%), alkalis and alkaline earths as sulfates (≤0.05%), heavy metals as lead (≤0.002%), iron (≤0.001%), and substances reducing permanganate as U(IV) (≤0.06%) [1][2]. Technical-grade or non-certified uranyl acetate, in contrast, lacks such verified impurity control and has been documented to produce incomplete dissolution and visible 'goop' artifacts on TEM grids, compromising image quality [3]. The ACS specification additionally requires that every lot pass a water solubility test, ensuring the fast dissolution kinetics necessary for reproducible staining protocols [3].

Reagent Purity ACS Specification Electron Microscopy Quality Control

Toxicity Profile: Uranyl Acetate Exhibits Lower Acute Dermal Toxicity than Uranyl Nitrate

Among the two most commonly used uranyl stains for TEM, uranyl acetate demonstrates lower acute toxicity following topical (dermal) exposure than uranyl nitrate. In a controlled percutaneous absorption study in Wistar rats, mortality and body weight measurements indicated that uranyl nitrate and ammonium uranyl tricarbonate were highly toxic upon dermal application, whereas uranyl acetate and ammonium diuranate were measurably less toxic [1]. Uranyl acetate exhibits this differential despite containing the same uranyl cation, likely reflecting differences in absorption kinetics and tissue penetration rates. Both compounds, however, share cumulative renal toxicity upon ingestion or inhalation, and commercial UA reagent from depleted uranium carries a low-level radioactivity of approximately 1.459 × 10⁴ Bq/g (equivalent to ~0.37–0.51 µCi/g), which is considered a secondary radiation hazard relative to chemical heavy-metal toxicity when standard PPE and handling protocols are followed [2].

Uranium Toxicology Dermal Absorption Occupational Safety Comparative Toxicity

Solution Stability and Aqueous Solubility: Practical Handling Contrast Between Uranyl Acetate and Uranyl Nitrate

Uranyl nitrate solutions are recognised as more chemically stable than uranyl acetate solutions, with the aqueous form capable of holding up to 56% of the anhydrous salt at 25°C [1]. However, this stability advantage is offset by lower staining efficiency and a more restricted charge selectivity [1][2]. Uranyl acetate dihydrate has a quantified water solubility of 7.694 g in 100 g H₂O at room temperature (equivalent to approximately 7.7% w/w) [3], sufficient for preparing the standard working concentrations of 0.5–4% employed in ns/psTEM protocols. UA solutions are light-sensitive and require storage in the dark at 4°C, developing precipitates over extended periods, whereas uranyl nitrate solutions can maintain stability for longer durations without special light protection [1][4].

Staining Solution Preparation TEM Workflow Stain Stability Solubility

Nanometer-Resolution Benchmark and Gold-Standard Status Confirmed by Systematic 2025 Multi-Specimen Assessment

In the most comprehensive published evaluation to date (Kissling et al., 2025), uranyl acetate was benchmarked as the reference standard against which eight commercially available uranyl-alternative stains (UranyLess, UAR, UA-Zero, PTA, STAIN 77, Nano-W, NanoVan, lead citrate) were systematically compared across six distinct specimen categories. The multi-parameter evaluation (contrast, resolution, stain-distribution, and ease-of-use) was conducted on a standard TEM with constant hardware and software settings, using identical particle solutions/dispersions and staining protocols to ensure maximal comparability [1]. The study verified that no single alternative stain matched UA across all specimen types: some alternatives (UA-Zero, UranyLess) approached UA performance on specific samples, while others (PTA, lead citrate) were clearly inferior on most specimens. The paper also developed the GUIDE4U decision tool to help users identify appropriate uranyl replacements on a specimen-by-specimen basis [1]. This study establishes that, as of 2025, UA remains the only stain delivering consistently high-quality ns/psTEM performance across the entire spectrum of common biological and organic specimens.

Transmission Electron Microscopy Contrast Benchmarking Uranyl Alternative Stains Multi-Specimen Validation

Validated Application Scenarios for Uranyl Acetate Dihydrate Reagent Guided by Quantitative Comparative Evidence


High-Resolution Single-Particle Negative Staining of Macromolecular Complexes for Structural Biology

UA is the definitive negative stain for single-particle TEM analysis of purified protein complexes, viruses, and supramolecular assemblies where the finest achievable resolution (down to 10–20 Å) is required for 2D class averaging, 3D reconstruction, or sample quality screening prior to cryo-EM. Its 4–5 Å grain size is the smallest among all commercially available nsTEM stains, directly enabling the capture of fine structural detail that coarser lanthanide-based alternatives such as samarium or gadolinium triacetate cannot resolve [1][2]. A 2025 systematic comparison ranked UA as the universal benchmark for resolution and contrast across six diverse specimen types, including ferritin, influenza A virus, and pyruvate kinase amyloids; the study further developed the GUIDE4U tool to confirm UA's superiority for users who demand specimen-independent imaging performance [1].

Ultrastructural Analysis of Nucleoprotein Complexes and Membrane-Associated Assemblies Requiring Amphoteric Stain Binding

For specimens containing regions rich in both negatively charged (phosphorylated domains, nucleic acid backbone) and positively charged (histone tails, basic patches) moieties, UA's unique amphoteric staining mechanism—binding simultaneously to both charge classes as demonstrated on collagen model fibrils by Tzaphlidou et al. (1982)—ensures uniform, information-complete contrast [2]. Uranyl nitrate, the most common in-class alternative uranyl salt, strongly dissociates and stains predominantly negative charges under phosphate-free conditions, yielding selectively incomplete structural information on the same specimen [2][3]. This differentiation is critical for chromatin biology, ribonucleoprotein particle imaging, and bacterial cell envelope studies where charge heterogeneity is intrinsic to the sample.

Clinical and Core-Facility TEM Staining Requiring Lot-to-Lot Reproducibility and Regulatory Compliance

ACS Reagent Grade uranyl acetate dihydrate, with its assay specification of 98.0–102.0% and stringent impurity ceilings (heavy metals ≤0.002%, iron ≤0.001%, chloride ≤0.003%, sulfate ≤0.01%, insoluble matter ≤0.01%), meets the Quality Control requirements of clinical diagnostic EM laboratories and multi-user core facilities operating under Good Laboratory Practice (GLP) guidelines [4][5]. Technical-grade or uncertified uranyl acetate, which lacks these impurity controls, has been documented to cause incomplete dissolution and particulate artifacts ('goop') on TEM grids, leading to sample loss and unreproducible results [5]. When sample integrity and diagnostic reliability are paramount, ACS-certified UA is the only verifiable procurement choice.

Correlative Light and Electron Microscopy (CLEM) Using Uranyl Acetate as a Dual-Purpose Contrast and Fluorescent Agent

Uranyl acetate has been demonstrated to function as a dual-purpose contrast agent for correlative light-electron microscopy (CLEM), as it can be induced to fluoresce brightly at cryogenic temperatures (−195°C) and imaged by standard cryo-fluorescence microscopy filter sets [6]. This property—which lanthanide-based alternatives and uranyl nitrate have not been shown to replicate—enables nanometer-precision registration between fluorescence and electron microscopy images without introducing a separate fluorescent label, offering a unique workflow advantage for laboratories performing integrated structural and localization studies on the same specimen.

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